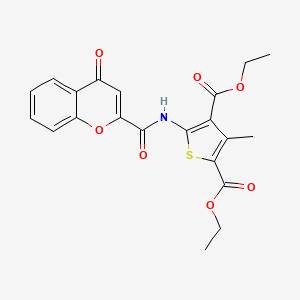
diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate” is a complex organic compound. It has a molecular formula of C27H24O11 and a molecular weight of 524.47 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, an efficient one-pot synthesis of functionalized chromeno [4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) has been reported .Scientific Research Applications
Chemical Stability and Inhibitory Activity
Diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate derivatives exhibit remarkable chemical stability, which is beneficial for their potential application as inhibitors in biological systems. A study by Gütschow et al. (1999) demonstrated the synthesis and evaluation of similar compounds for their inhibitory activity toward human leukocyte elastase, showcasing their potential in therapeutic applications due to their stability and efficacy (Gütschow et al., 1999).
Antiplatelet Activity
Compounds structurally related to this compound have shown promising antiplatelet activity. Mazzei et al. (1990) explored the synthesis and antiplatelet activity of 2-(diethylamino)-7-ethoxychromone and related compounds, which could lead to the development of new therapeutic agents for the prevention of thrombotic diseases (Mazzei et al., 1990).
Optical Properties for Covert Marking
The unique optical properties of this compound derivatives make them suitable for applications such as covert marking. Research by Ulyankin et al. (2021) on the synthesis and optical properties of 4H-thieno[3,2-c]chromene derivatives highlights their potential use in security and anti-counterfeiting measures due to their covert optical features (Ulyankin et al., 2021).
Sensing and Detection Applications
The compound's ability to interact with ions makes it a candidate for sensing applications. A study by Mani et al. (2018) on a highly sensitive coumarin–pyrazolone probe for the detection of Cr3+ ions and its application in living cells exemplifies the potential use of related compounds in environmental monitoring and biological research (Mani et al., 2018).
Magnetic and Sensing Properties of MOFs
The integration of this compound derivatives into metal-organic frameworks (MOFs) can enhance their magnetic and sensing properties. Research by Wang et al. (2016) on the functionalization of lanthanide-based MOFs with similar dicarboxylate ligands revealed their potential in gas adsorption, sensing, and magnetocaloric applications (Wang et al., 2016).
Future Directions
Properties
IUPAC Name |
diethyl 3-methyl-5-[(4-oxochromene-2-carbonyl)amino]thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7S/c1-4-27-20(25)16-11(3)17(21(26)28-5-2)30-19(16)22-18(24)15-10-13(23)12-8-6-7-9-14(12)29-15/h6-10H,4-5H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOKEPGZHPDFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
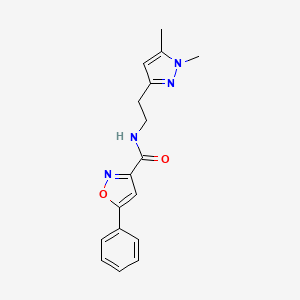
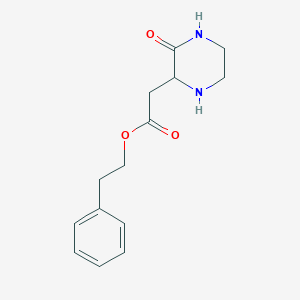

![1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2929333.png)
![2-{2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2929334.png)
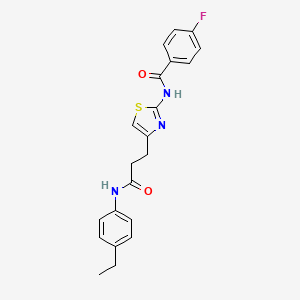
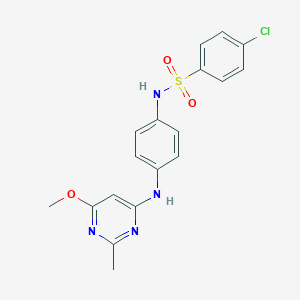
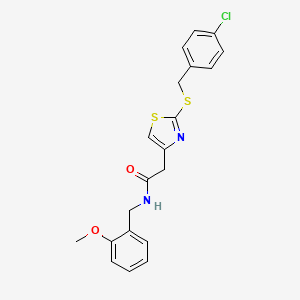

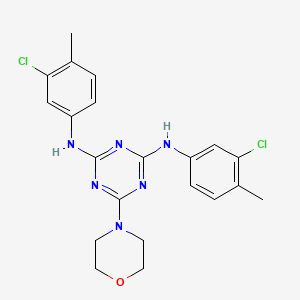
![2,4-dimethyl-6-(methylsulfanyl)-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrimidine-5-carboxamide](/img/structure/B2929345.png)

![tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate](/img/structure/B2929350.png)

